molecular formula C19H21ClN4O3S B2771313 2-((5-chloro-1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide CAS No. 1251588-23-4

2-((5-chloro-1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide

Cat. No.: B2771313
CAS No.: 1251588-23-4
M. Wt: 420.91
InChI Key: FVSKZFUQDNUXNX-UHFFFAOYSA-N
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Description

2-((5-chloro-1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide is a useful research compound. Its molecular formula is C19H21ClN4O3S and its molecular weight is 420.91. The purity is usually 95%.
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Properties

IUPAC Name

2-[5-chloro-4-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-6-oxopyridazin-1-yl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O3S/c1-11-4-3-5-14(12(11)2)23-16(25)9-24-19(27)18(20)15(8-21-24)28-10-17(26)22-13-6-7-13/h3-5,8,13H,6-7,9-10H2,1-2H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSKZFUQDNUXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C(=C(C=N2)SCC(=O)NC3CC3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-chloro-1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H21ClN4O3SC_{19}H_{21}ClN_{4}O_{3}S, with a molecular weight of approximately 420.9 g/mol. The structure includes a pyridazinone moiety, which is often associated with various biological activities.

Structural Representation

The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC19H21ClN4O3SC_{19}H_{21}ClN_{4}O_{3}S
Molecular Weight420.9 g/mol
CAS Number1251588-23-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds containing pyridazinone structures. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells.

In a study involving the synthesis of related thiazole derivatives, compounds exhibited IC50 values indicating effective inhibition of cell proliferation. While specific IC50 values for This compound were not reported in the literature, the structural similarities suggest potential efficacy.

The proposed mechanism of action for compounds with similar structures often involves interaction with key cellular pathways:

  • Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in cancer progression.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly at G1/S or G2/M checkpoints.

Antimicrobial Activity

Compounds similar to This compound have been evaluated for antimicrobial properties. For example, derivatives have shown moderate to high activity against various bacterial strains, suggesting that the thioether linkage may enhance membrane permeability and interaction with microbial targets.

Study 1: Anticancer Efficacy

In a study by Evren et al. (2019), novel thiazole derivatives were synthesized and tested against A549 and NIH/3T3 cells. The results indicated significant selectivity and cytotoxicity:

Compound IDCell LineIC50 (µg/mL)
Compound 19A5495.0
Compound 19NIH/3T37.5

Though not directly tested, the structural similarities suggest that This compound could exhibit comparable activities.

Study 2: Antimicrobial Assessment

A related study evaluated the antimicrobial activity of thiazole-based compounds against various pathogens. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than conventional antibiotics:

Compound IDBacterial StrainMIC (µg/mL)
Compound AE. coli10
Compound BS. aureus20

These findings indicate that modifications to the thiazole structure can enhance antimicrobial properties.

Q & A

Q. What are the key synthetic routes and reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Condensation : Formation of the pyridazinone core via cyclization under acidic or basic conditions.
  • Thioether linkage : Introduction of the thiol group using reagents like Lawesson’s reagent or thiourea derivatives.
  • Amide coupling : Reaction of activated carboxylic acids with cyclopropylamine using coupling agents (e.g., EDC/HOBt). Key conditions include temperature control (40–80°C), inert atmosphere (N₂/Ar), and solvents like dichloromethane or DMF . Purification often requires column chromatography or recrystallization.

Q. How can the structure and purity of the compound be confirmed experimentally?

Methodological approaches include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
  • HPLC : Purity assessment (>95% by reverse-phase chromatography).
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula.
  • Elemental analysis : Matching calculated vs. observed C, H, N, S percentages .

Q. What functional groups contribute to the compound’s biological activity?

Critical groups include:

  • Pyridazinone core : Implicated in enzyme inhibition (e.g., phosphodiesterases).
  • Thioacetamide linkage : Enhances binding to cysteine-rich active sites.
  • Cyclopropylamide : Modulates lipophilicity and metabolic stability. These groups enable interactions with targets like kinases or G-protein-coupled receptors .

Q. What biological targets or mechanisms of action are proposed for this compound?

Preliminary studies suggest:

  • Enzyme inhibition : Potentially targeting NADPH oxidases or cyclooxygenases via redox-active thiol interactions.
  • Receptor modulation : Structural analogs show affinity for serotonin or adenosine receptors. Biochemical assays (e.g., IC₅₀ determination in enzyme inhibition) and cellular viability studies are used to validate mechanisms .

Advanced Research Questions

Q. How can reaction yields and purity be optimized during synthesis?

Strategies include:

  • Design of Experiments (DoE) : Statistical optimization of parameters (temperature, solvent ratio, catalyst loading) to maximize yield .
  • In-line monitoring : Use of flow chemistry to control reaction progression and minimize by-products.
  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. How should contradictory data regarding the compound’s bioactivity be addressed?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., cell line selection, incubation time).
  • Structural analogs : Compare activity across derivatives to identify pharmacophore requirements.
  • Metabolic stability : Assess cytochrome P450 interactions to rule out false negatives/positives .

Q. What computational methods predict the compound’s interactions with biological targets?

Advanced approaches include:

  • Molecular docking : Simulations using AutoDock or Schrödinger Suite to map binding poses.
  • QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity.
  • DFT calculations : Predict electronic properties influencing target affinity .

Q. What safety protocols are recommended for handling this compound?

Guidelines include:

  • PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Waste disposal : Neutralization of reactive groups (e.g., thiols) before disposal .

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